molecular formula C9H17Cl B13185167 1-(Chloromethyl)-1-(propan-2-YL)cyclopentane

1-(Chloromethyl)-1-(propan-2-YL)cyclopentane

Cat. No.: B13185167
M. Wt: 160.68 g/mol
InChI Key: NRXCPJOCBPJXDE-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-(propan-2-YL)cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a chloromethyl group and an isopropyl group. This compound is of interest in organic chemistry due to its potential reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1-(propan-2-YL)cyclopentane typically involves the chloromethylation of 1-(propan-2-YL)cyclopentane. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually require a controlled temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-(propan-2-YL)cyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atom.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, sodium methoxide, or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of amines, ethers, or thioethers.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-(propan-2-YL)cyclopentane depends on the specific reactions it undergoes. For example, in substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)-1-(propan-2-YL)cyclopentane: Similar structure but with a bromine atom instead of chlorine.

    1-(Chloromethyl)-1-(methyl)cyclopentane: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

1-(Chloromethyl)-1-(propan-2-YL)cyclopentane is unique due to the presence of both a chloromethyl and an isopropyl group on the cyclopentane ring, which can influence its reactivity and applications.

Properties

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

1-(chloromethyl)-1-propan-2-ylcyclopentane

InChI

InChI=1S/C9H17Cl/c1-8(2)9(7-10)5-3-4-6-9/h8H,3-7H2,1-2H3

InChI Key

NRXCPJOCBPJXDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCCC1)CCl

Origin of Product

United States

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